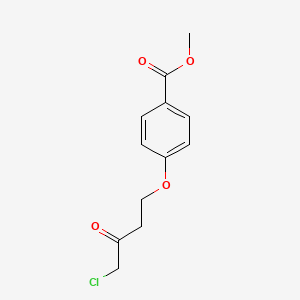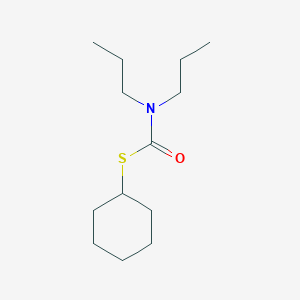
S-Cyclohexyl dipropylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Cyclohexyl dipropylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a cyclohexyl group attached to a dipropylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Cyclohexyl dipropylcarbamothioate typically involves the reaction of cyclohexylamine with dipropylcarbamothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-Cyclohexyl dipropylcarbamothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Cyclohexyl dipropylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of S-Cyclohexyl dipropylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
- Cyclohexyl isothiocyanate
- Dipropylcarbamothioic acid
- Cyclohexylamine
Comparison: S-Cyclohexyl dipropylcarbamothioate is unique due to the presence of both the cyclohexyl and dipropylcarbamothioate groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, cyclohexyl isothiocyanate lacks the dipropylcarbamothioate moiety, which affects its reactivity and potential applications. Similarly, dipropylcarbamothioic acid does not have the cyclohexyl group, which influences its chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
66017-42-3 |
|---|---|
Fórmula molecular |
C13H25NOS |
Peso molecular |
243.41 g/mol |
Nombre IUPAC |
S-cyclohexyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C13H25NOS/c1-3-10-14(11-4-2)13(15)16-12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
Clave InChI |
FWQWLOFGTHDDQV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)SC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)

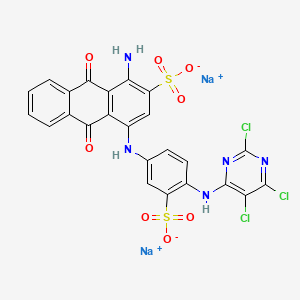
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
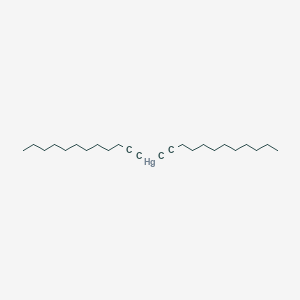
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
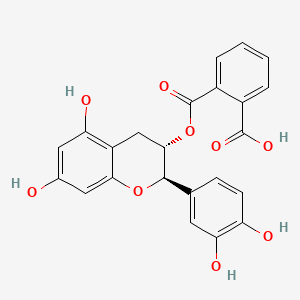

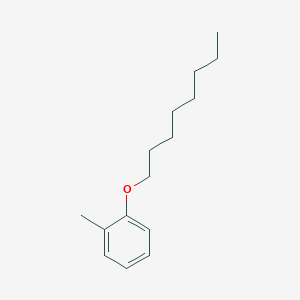
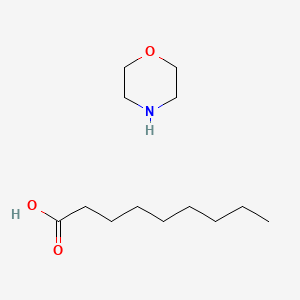

![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
